

A Comparative Analysis of (+)-Amlodipine and S-(-)-Amlodipine on Endothelial Function

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Compound of Interest

Compound Name: (+)-Amlodipine

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A comprehensive review of the differential effects of amlodipine enantiomers on vascular health, supported by experimental data and mechanistic insights.

In the management of hypertension, amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent. It exists as a racemic mixture of two enantiomers: S-(-)-amlodipine, the pharmacologically active component responsible for its antihypertensive effects through L-type calcium channel blockade, and R-(+)-amlodipine, which possesses significantly less calcium channel blocking activity.[1][2] Emerging research highlights a nuanced and differential impact of these enantiomers on endothelial function, a critical regulator of vascular tone and health. This guide provides a comparative study of (+)-Amlodipine and S-(-)-amlodipine, presenting key experimental findings, detailed methodologies, and mechanistic pathways.

Comparative Efficacy on Endothelial Markers

Clinical and preclinical studies have demonstrated that while both racemic amlodipine and its S-(-) enantiomer can improve endothelial function, the racemic mixture often exhibits a more pronounced beneficial effect.[3][4][5] This superiority is attributed to the unexpected biological activity of the R-(+) enantiomer.

Parameter	S-(-)-Amlodipine	(+)-Amlodipine (in Racemic Mixture)	Key Findings
Flow-Mediated Dilation (FMD)	Significant Improvement	More pronounced, though not always statistically significant, improvement compared to S-(-)-amlodipine alone.[3]	Both enantiomers contribute to improved endothelial-dependent vasodilation.
Nitric Oxide (NO) Bioavailability	Increased NO levels.[3]	Significantly contributes to NO release, an effect not observed with S-(-)-amlodipine alone.[1] [2] Racemic amlodipine shows a more marked increase in NO levels in HUVECs compared to S-(-)-amlodipine.[3][4] [5]	The R-(+)-enantiomer is primarily responsible for the enhanced NO production.[1][2]
Endothelial Nitric Oxide Synthase (eNOS) Activity	Increased eNOS levels.[3]	Induces phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495, leading to enhanced activation. S-(-)-amlodipine does not show this effect.[3] [4][5]	Racemic amlodipine modulates eNOS activity through post-translational modifications.
Endothelin-1 (ET-1) Levels	Reduced ET-1 expression.[6]	Contributes to the reduction of ET-1 expression.[6]	Both enantiomers can reduce this vasoconstrictor, with the racemic mixture showing a greater effect.[6]

Inducible Nitric Oxide Synthase (iNOS) Expression	Downregulated iNOS expression in an atherosclerosis model. [6]	Contributes to the downregulation of iNOS expression.[6]	Both enantiomers may have anti-inflammatory effects by reducing pathological NO production.
ROCK1 Expression	Decreased ROCK1 expression.[7]	More profound diminishment of ROCK1 expression compared to S-(-)-amlodipine.[7]	The R-(+)-enantiomer shows a stronger effect in suppressing Ang-II-induced endothelial dysfunction via this pathway.

Experimental Protocols

The following are summaries of key experimental methodologies employed in the cited studies to assess endothelial function.

Flow-Mediated Dilation (FMD) Measurement

- Objective: To assess endothelium-dependent vasodilation in response to shear stress.
- Procedure: Twenty-four patients with essential hypertension received racemic amlodipine and S-(-)-amlodipine for 6 weeks in a randomized, crossover study.[3][5] FMD of the brachial artery was measured using high-resolution ultrasound. Baseline vessel diameter was recorded, followed by inflation of a blood pressure cuff on the forearm to induce ischemia. After cuff deflation, the brachial artery diameter was measured again to determine the percentage of dilation.[3]

Nitric Oxide (NO) and eNOS Level Determination in Human Umbilical Vein Endothelial Cells (HUVECs)

- Objective: To quantify the production of NO and the expression of eNOS in cultured endothelial cells.

- Procedure: HUVECs were cultured and exposed to racemic amlodipine, S-(-)-amlodipine, an eNOS inhibitor (L-NA), and a Protein Kinase C (PKC) inhibitor (Ro 31-8220).[3][4][5] NO levels in the cell culture supernatant were measured using a nitrate reductase assay.[3] eNOS protein expression and phosphorylation status were determined by Western blot analysis using specific antibodies against total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).[3][4][5]

Measurement of Nitrite Release from Isolated Coronary Microvessels

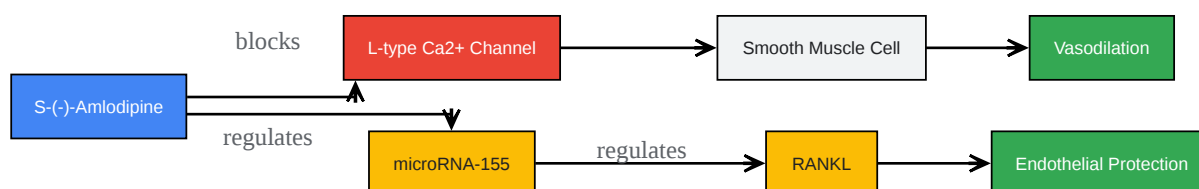
- Objective: To directly measure NO production from blood vessels.
- Procedure: Isolated canine coronary microvessels were incubated with racemic amlodipine, its enantiomers, or nitrendipine. The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured as an index of NO release.[1][2] This was performed in the presence and absence of an eNOS inhibitor (L-NAME) and a B2-kinin receptor antagonist (HOE-140) to elucidate the signaling pathway.[1][2]

Signaling Pathways

The differential effects of **(+)-amlodipine** and S-(-)-amlodipine on endothelial function are governed by distinct signaling pathways.

S-(-)-Amlodipine Signaling Pathway

S-(-)-amlodipine primarily exerts its antihypertensive effect through the blockade of L-type calcium channels in vascular smooth muscle cells. Its positive effects on endothelial function are also linked to the regulation of the RANK/RANKL/OPG system and microRNA-155, which can inhibit inflammation and protect against endothelial dysfunction.[8]

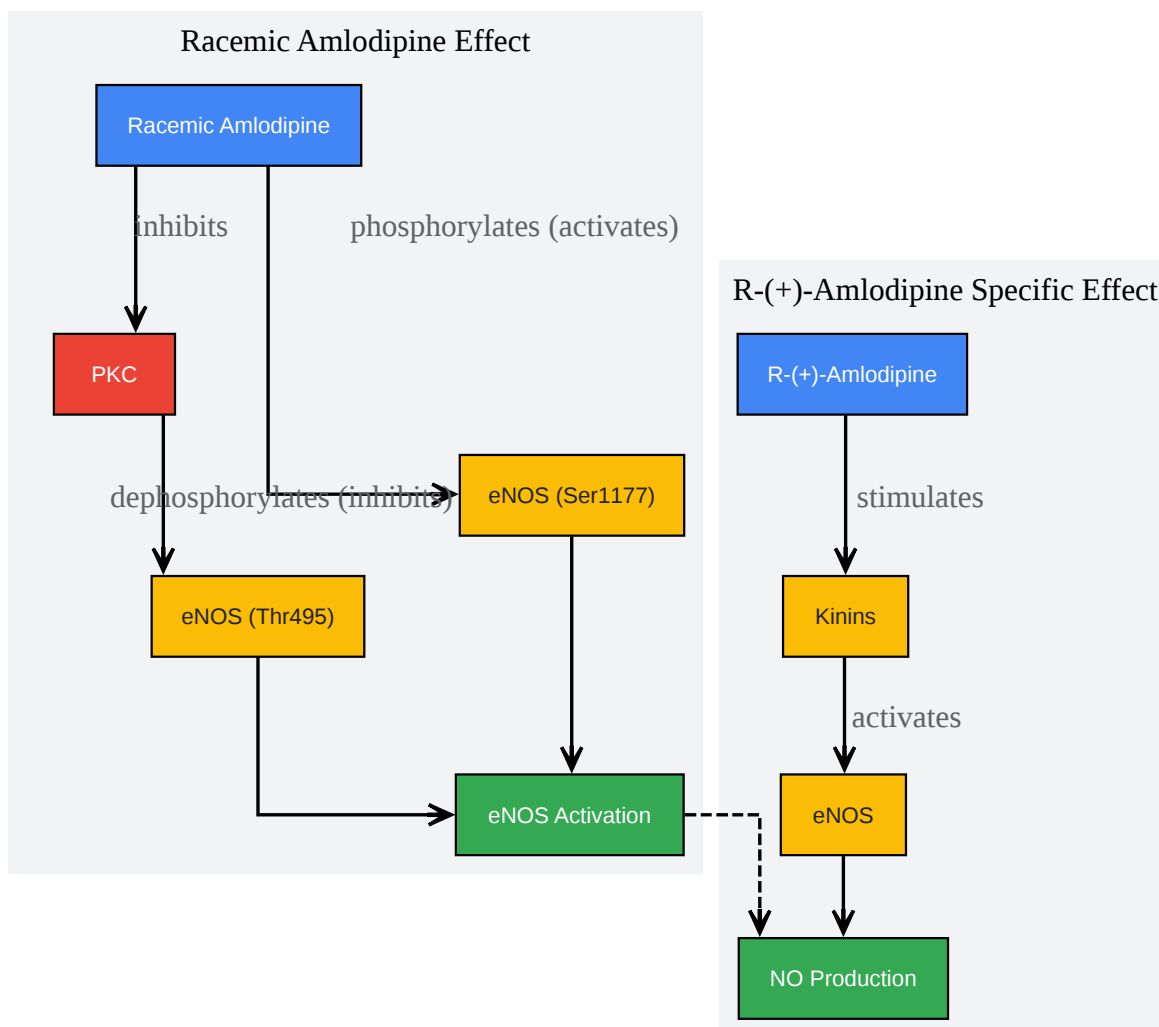


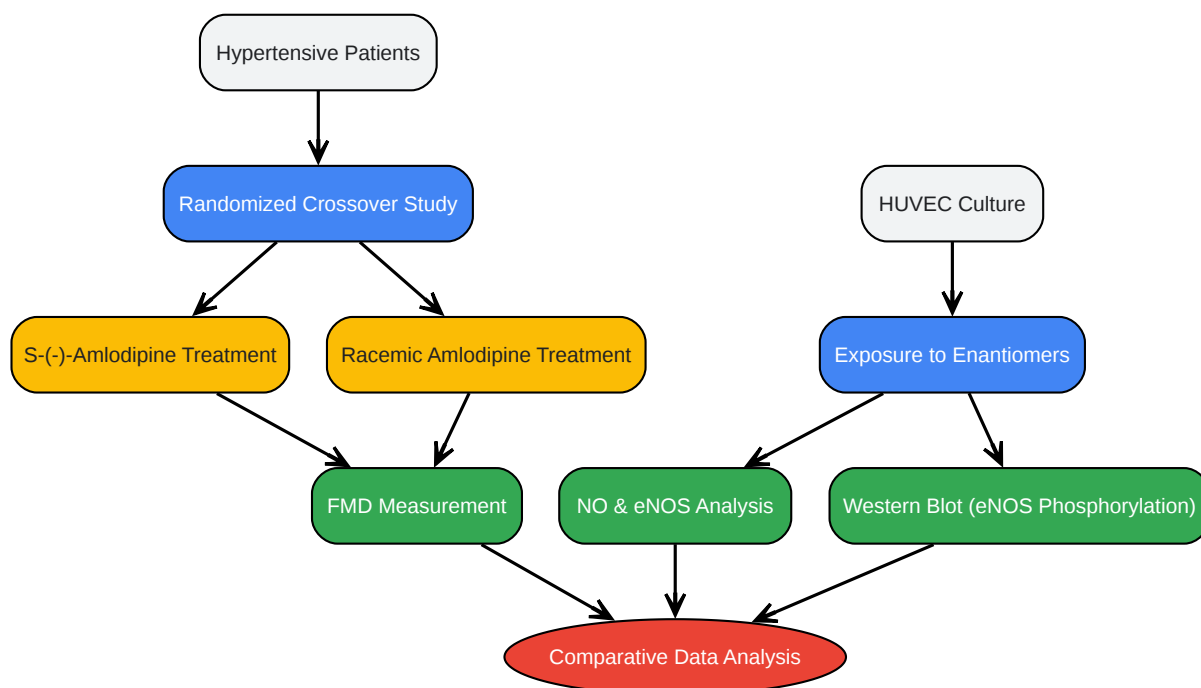
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Caption: S-(-)-Amlodipine's effect on vasodilation and endothelial protection.

(+)-Amlodipine Signaling Pathway

The R-(+)-enantiomer, while having minimal effect on L-type calcium channels, stimulates endothelial nitric oxide production through a kinin-dependent pathway.^{[1][2]} Racemic amlodipine also uniquely modulates the phosphorylation of eNOS via a PKC-dependent mechanism, further enhancing its activity.^{[3][4][5]}





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